Dibenzo[a,c]phenazine

OLED TADF Emitter Design

Developing efficient TADF OLEDs demands a core building block with precisely tunable singlet-triplet energy gaps. Dibenzo[a,c]phenazine (DBPZ, CAS 215-64-5) addresses this through regiospecific substitution chemistry: • 2-position substitution: ΔE_ST = 0.25 eV for efficient red TADF emitters; 3,6-position yields 0.42 eV. • Planar electron-accepting core lowers polymer electrochemical band gaps by ~0.7 eV (from ~2.4 to 1.7 eV) for electrochromic devices. • Brønsted acid-catalyzed skeletal editing enables gram-scale synthesis of NIR-emissive (NIR-I) derivatives for in vivo imaging. Supplied at >98.0% purity (HPLC/qNMR). Ambient storage under inert gas. For OLED, NIR imaging, and electrochromic materials R&D.

Molecular Formula C20H12N2
Molecular Weight 280.3 g/mol
CAS No. 215-64-5
Cat. No. B1222753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzo[a,c]phenazine
CAS215-64-5
SynonymsDBPZ cpd
dibenzo(a,c)phenazine
Molecular FormulaC20H12N2
Molecular Weight280.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC=C3C4=NC5=CC=CC=C5N=C24
InChIInChI=1S/C20H12N2/c1-3-9-15-13(7-1)14-8-2-4-10-16(14)20-19(15)21-17-11-5-6-12-18(17)22-20/h1-12H
InChIKeyKHPYJVQRBJJYSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibenzo[a,c]phenazine Technical Baseline


Dibenzo[a,c]phenazine (DBPZ, CAS 215-64-5), also referred to as phenanthro[9,10-b]quinoxaline, is a polycyclic aromatic compound comprising a fused-ring system with two benzene rings and a phenazine moiety (C20H12N2, MW 280.33) [1]. This rigid, planar structure confers notable electron-accepting character and π-conjugation, rendering the molecule a fundamental building block for donor-acceptor (D-A) architectures in organic electronics and photonics [2]. It is typically a solid with a melting point range of 224.0–228.0 °C and is insoluble in water but dissolves in various organic solvents . While high-purity grades (>98.0% by HPLC/qNMR) are commercially available, its utility in advanced materials research stems less from its intrinsic emission and more from its capacity as a synthetically versatile core for functional derivatives .

Donor-acceptor building block for organic electronics
Rigid planar core enabling π-conjugation and electron-accepting character
High-purity synthetic intermediate for functional derivative design

Why Dibenzo[a,c]phenazine Cannot Be Substituted


Substituting dibenzo[a,c]phenazine (DBPZ) with simpler phenazine or other nitrogen-containing heteroacenes (e.g., quinoxaline, phenanthroline) for advanced material applications is not scientifically valid due to the distinct electronic and steric environment dictated by its extended π-system. The benzannulation of the phenazine core in DBPZ fundamentally alters frontier molecular orbital (FMO) energy levels and suppresses specific intermolecular interactions observed in the parent phenazine [1]. Crucially, the steric hindrance at the 1 and 8 positions in DBPZ, where hydrogen atoms interact with proximate nitrogen lone pairs, confers unique solvent-interaction selectivity—a property completely absent in unsubstituted phenazine and other planar heteroacenes lacking this specific steric shielding [1]. Furthermore, the electronic structure of the DBPZ core is exquisitely sensitive to the position of peripheral substitution, enabling precise modulation of singlet-triplet energy gaps (ΔE_ST) in thermally activated delayed fluorescence (TADF) emitters—a level of regiospecific tunability that simpler or less rigid cores cannot match [2]. Therefore, replacing DBPZ with a generic alternative compromises the electronic, photophysical, or supramolecular performance of the target material.

Electronic structure may not transfer
Benzannulation alters frontier molecular orbital levels and suppresses key intermolecular interactions compared to parent phenazine or simpler heteroacenes.
Steric shielding confers unique selectivity
Hydrogen atoms at 1,8-positions sterically shield nitrogen lone pairs, creating polarity-insensitive H-bonding probe behavior absent in unsubstituted phenazine.
Regiospecific substitution tuning may not be matched
Peripheral substitution position exquisitely modulates ΔE_ST for TADF; less rigid cores may lack this tunability, limiting direct replacement.

Dibenzo[a,c]phenazine: Evidence vs. Analogs


Singlet-Triplet Energy Gap Tuning via Substitution

The rigid, planar DBPZ acceptor core allows for substantial and predictable alteration of the singlet-triplet energy gap (ΔE_ST)—a critical parameter for thermally activated delayed fluorescence (TADF)—based solely on the regiospecific position of donor substitution [1]. This quantifiable difference demonstrates the core's tunability, which is a key procurement consideration for designing efficient emitters. By varying the attachment site of a 10,11-dihydro-5H-dibenzo[b,f]azepine (Az) donor from the 2- to the 3,6- position on the DBPZ core, the ΔE_ST can be widened by 0.17 eV [1].

ΔE_ST Tunability
Head-to-head
0.25 eV (2-Az-DBP) vs 0.42 eV (3,6-Az-DBP)
Reported regiospecific gap modulation
Δ difference 0.17 eV; 2- vs 3,6-substitution context
OLED TADF Emitter Design

Polarity-Insensitive Hydrogen-Bonding Probe vs. Phenazine

Unlike its parent phenazine molecule, which is sensitive to bulk solvent polarity, dibenzo[a,c]phenazine (DBPZ) is completely insensitive to the polarity of the surrounding medium due to steric shielding of its nitrogen atoms by hydrogen atoms at the 1 and 8 positions [1]. This structural feature makes DBPZ a highly selective, polarity-insensitive probe specifically for hydrogen-bond donating solvents [1].

Polarity Sensing Selectivity
Head-to-head
DBPZ: completely insensitive to solvent polarity; Phenazine: polarity-sensitive
Supports selective H-bonding detection
Steady-state spectroscopy context
Fluorescence Spectroscopy Solvatochromism Chemical Sensing

Band Gap Reduction in Electrochromic Polymers

Incorporating the dibenzo[a,c]phenazine unit as an acceptor core in π-conjugated polymers significantly lowers the electrochemical band gap (E_g) compared to polymers lacking this specific planar, electron-accepting building block [1]. This is quantified by comparing a DBPZ-containing polymer with an analog containing a different acceptor core [1].

Band Gap Reduction
Class-level
~1.7 eV (DBPZ polymer) vs ~2.4 eV (comparator polymer)
Reported red-shift in absorption
~0.7 eV reduction; cyclic voltammetry context
Electrochromic Polymers Band Gap Engineering Conjugated Polymers

Derivatization for NIR-I Fluorescence Emission

While the parent DBPZ is not a strong emitter, its unique planar and rigid structure serves as an ideal synthetic platform for generating π-extended derivatives that emit in the technologically valuable near-infrared region I (NIR-I, 650–950 nm) [1]. This is a direct result of the core's ability to be further functionalized and extended via synthetic skeletal editing [1].

NIR-I Emission Access
Data to verify
π-Extended DBPZ derivatives emit in NIR-I (650–950 nm)
Synthetic platform for NIR materials
Reported via skeletal editing route
NIR Fluorescence Bioimaging Synthetic Methodology

Dibenzo[a,c]phenazine Application Scenarios


Regiospecific Red TADF Emitter Design for OLEDs

Procure DBPZ as the core building block for donor-acceptor (D-A) type TADF emitters. Based on evidence that substitution at the 2-position of the DBPZ core yields a small singlet-triplet energy gap (ΔE_ST) of 0.25 eV, enabling efficient red TADF [1]. This is in contrast to substitution at the 3,6-position which yields a larger gap (0.42 eV) and is less favorable for TADF [1]. This allows for targeted synthesis of orange-red emitters for high-performance OLED displays and lighting.

Polarity-Insensitive Fluorescent H-Bonding Sensors

Employ DBPZ as a unique fluorescent probe in environments with varying polarity. Evidence confirms DBPZ's fluorescence is completely insensitive to the polarity of the medium, unlike its parent compound, phenazine [1]. This makes it the compound of choice for selectively sensing hydrogen-bond donating solvents or analytes (e.g., alcohols, amines) without interference from changes in the bulk solvent polarity, a common challenge in complex biological or industrial fluid monitoring [1].

Narrow-Bandgap Conjugated Polymers for Electrochromics

Utilize DBPZ as a monomeric acceptor unit in the electrosynthesis of π-conjugated polymers. Comparative data demonstrate that incorporating the planar DBPZ core lowers the polymer's electrochemical band gap (E_g) from approximately 2.4 eV to 1.7 eV compared to polymers with different core structures [1]. This ~0.7 eV reduction results in a significant red-shift in absorption and enables desirable electrochromic transitions, such as a red-to-blue color change, making DBPZ essential for tuning the optical properties of smart windows and displays [1].

Scalable Synthesis of NIR-I Emitters

Source DBPZ as a versatile synthetic intermediate for accessing near-infrared (NIR) emissive materials. Recent advances in Brønsted acid-catalyzed skeletal editing of indoles provide a scalable, one-pot, five-step route to diverse DBPZ derivatives on a gram scale [1]. Critically, further π-extension of these DBPZ products yields polyaromatic compounds with fluorescence emission in the NIR-I region [1]. This synthetic utility and ability to reach NIR wavelengths make DBPZ a strategic starting material for developing contrast agents for in vivo imaging or components for NIR-OLEDs.

Application
Selection Property
Validation Focus
TADF emitter design
Regiospecific ΔE_ST control
Singlet-triplet gap measurement
H-bonding probe development
Polarity-insensitive fluorescence
Selective H-bond donor detection
Electrochromic polymer synthesis
Low bandgap acceptor unit
Electrochromic transition characterization
NIR-I emitter synthesis
π-Extendable rigid core
Emission wavelength verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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